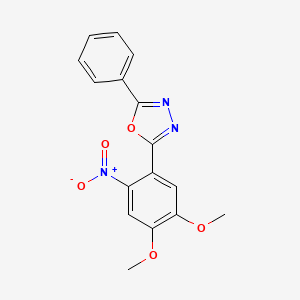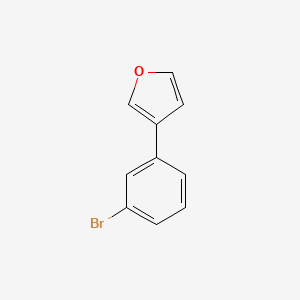
3-(3-Bromophenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)furan is an organic compound characterized by a furan ring substituted with a 3-bromophenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)furan typically involves the following steps:
Bromination of Phenylfuran: The initial step involves the bromination of phenylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Suzuki-Miyaura Coupling: Another common method involves the Suzuki-Miyaura coupling reaction. This method uses a palladium catalyst to couple a 3-bromophenylboronic acid with a furan ring.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Bromophenyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding phenylfuran derivatives. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in acetone, room temperature.
Reduction: Lithium aluminum hydride in ether, under inert atmosphere.
Major Products:
Substitution: 3-(3-Methoxyphenyl)furan.
Oxidation: this compound-2(5H)-one.
Reduction: 3-(3-Bromophenyl)tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)furan has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives have shown promise in inhibiting certain enzymes and receptors.
Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to interfere with specific cellular pathways.
Industry: It is used in the production of advanced materials, including polymers and organic semiconductors, due to its electronic properties.
Wirkmechanismus
The mechanism by which 3-(3-Bromophenyl)furan exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom and the furan ring play crucial roles in binding to these targets, influencing their activity. For instance, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromophenyl)furan: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)furan: Chlorine atom instead of bromine.
3-(3-Bromophenyl)thiophene: Thiophene ring instead of furan.
Uniqueness: 3-(3-Bromophenyl)furan is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
918625-95-3 |
|---|---|
Molekularformel |
C10H7BrO |
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
3-(3-bromophenyl)furan |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H |
InChI-Schlüssel |
HBGYKTPZYRCFGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
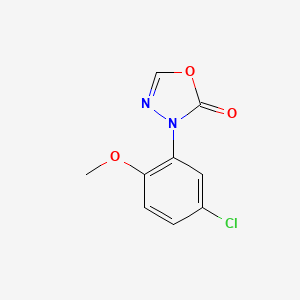
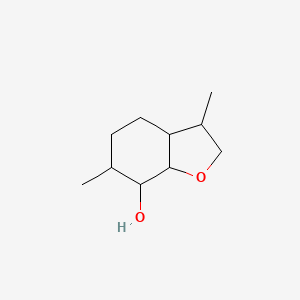
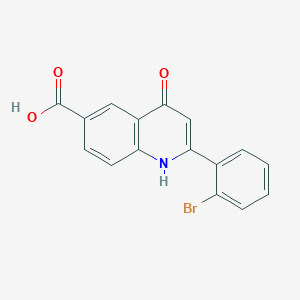
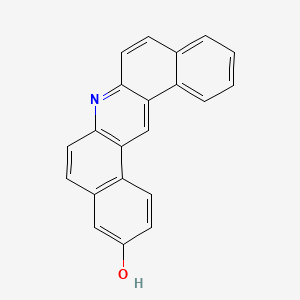

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)

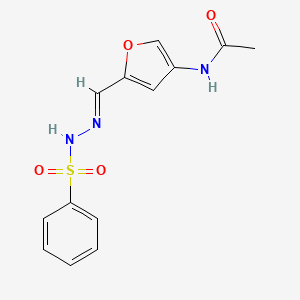
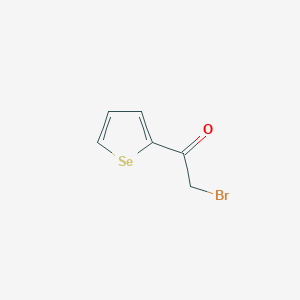
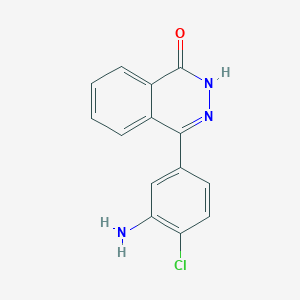

![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
